2-(azepan-1-ylmethyl)-6-ethoxyphenol
Description
2-(Azepan-1-ylmethyl)-6-ethoxyphenol is a phenolic derivative characterized by a seven-membered azepane ring attached via a methylene group to the 2-position of a 6-ethoxyphenol scaffold. These compounds are often synthesized via Schiff base condensation or alkylation reactions and are studied for applications in coordination chemistry, antimicrobial agents, and materials science .
Properties
IUPAC Name |
2-(azepan-1-ylmethyl)-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-2-18-14-9-7-8-13(15(14)17)12-16-10-5-3-4-6-11-16/h7-9,17H,2-6,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHQXIYHVNVFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-ylmethyl)-6-ethoxyphenol typically involves the reaction of 6-ethoxyphenol with azepane in the presence of a suitable catalyst. One common method is the Mannich reaction, where formaldehyde is used as a methylene bridge source. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-ylmethyl)-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azepane ring can be reduced to form secondary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines and alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(azepan-1-ylmethyl)-6-ethoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(azepan-1-ylmethyl)-6-ethoxyphenol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The azepane ring can interact with hydrophobic pockets in proteins, while the phenol group can form hydrogen bonds with amino acid residues. These interactions can lead to inhibition or activation of biological pathways, depending on the target.
Comparison with Similar Compounds
Antimicrobial Activity (Disc Diffusion Method, Zone of Inhibition in mm)
| Compound | E. coli | S. aureus | Reference |
|---|---|---|---|
| EST-L | 12 | 10 | |
| Cu(EST)₂(H₂O)₂ | 18 | 15 | |
| Hypothetical Azepane Derivative | 15–17 (predicted) | 12–14 (predicted) | — |
- Mechanistic Insight : Metal complexes of EST-L show enhanced activity due to improved membrane permeability and interference with microbial electron transport chains . The azepane derivative’s activity may rely on its ability to disrupt bacterial lipid bilayers via hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
